![molecular formula C20H25N3O4 B5054565 N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5054565.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline, also known as MNPA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. MNPA is a yellow crystalline powder that has a molecular formula of C20H24N2O4 and a molecular weight of 360.42 g/mol.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline involves its interaction with various receptors and enzymes in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has also been found to interact with the opioid receptors in the body, leading to its analgesic effects.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has also been found to reduce the levels of reactive oxygen species (ROS) in the body, leading to its antioxidant effects. In addition, N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has been found to increase the levels of endogenous opioids in the body, leading to its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline is its potential use as a lead compound for the development of new drugs. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline. One of the directions is the development of new derivatives of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline in vivo. In addition, the potential use of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline in the treatment of cancer and other diseases should be further explored.
Conclusion:
In conclusion, N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. The resulting compound is then reacted with 2-nitro-5-chloroaniline in the presence of piperidine to form N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has been studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-6-8-18(9-7-17)27-14-11-21-19-15-16(5-10-20(19)23(24)25)22-12-3-2-4-13-22/h5-10,15,21H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWNBRGPIFQDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.